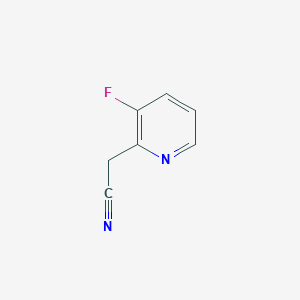

2-(3-Fluoropyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZCNARUQTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599341 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-78-8 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 3 Fluoropyridin 2 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached to the pyridine (B92270) ring at the 2-position features an active methylene (B1212753) group, meaning the protons on the carbon adjacent to the nitrile are acidic. This acidity is enhanced by the electron-withdrawing nature of both the cyano group and the 3-fluoropyridine (B146971) ring. This section explores the transformations stemming from this reactive site.

The active methylene group of 2-pyridylacetonitrile (B1294559) derivatives can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This nucleophilic species can then participate in a variety of reactions with electrophiles. While specific studies on 2-(3-Fluoropyridin-2-yl)acetonitrile are not extensively documented, the reactivity of similar 2-pyridylacetonitriles provides a strong basis for predicting its behavior. mdpi.com

Common transformations include:

Alkylation and Acylation: The carbanion can react with alkyl halides or acylating agents to introduce new carbon chains or carbonyl functionalities.

Condensation Reactions: The active methylene group can undergo Knoevenagel or similar condensation reactions with aldehydes and ketones.

Michael Addition: As a nucleophile, the carbanion can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Conversely, the nitrile group itself can act as an electrophile. For instance, it can react with organometallic reagents or be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The presence of the electron-withdrawing fluoropyridine ring is expected to enhance the electrophilicity of the nitrile carbon. Inspired by the reactivity of other 2-cyanopyridine (B140075) derivatives, it is plausible that the cyano group of this compound could react with nucleophiles like thiols, potentially leading to the formation of thiazoline (B8809763) rings under mild, aqueous conditions. nih.govrsc.org

Table 1: Predicted Nucleophilic and Electrophilic Reactions of the Acetonitrile Moiety

| Reaction Type | Reagent Example | Predicted Product |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | 2-(3-Fluoropyridin-2-yl)propanenitrile |

| Acylation | Acetyl chloride (CH₃COCl) | 3-(3-Fluoropyridin-2-yl)-3-oxopropanenitrile |

| Knoevenagel Condensation | Benzaldehyde (C₆H₅CHO) | 2-(3-Fluoropyridin-2-yl)-3-phenylacrylonitrile |

Note: The reactions in this table are predicted based on the known reactivity of analogous 2-pyridylacetonitrile compounds and have not necessarily been experimentally verified for this compound.

The involvement of the acetonitrile moiety in radical reactions is less common but conceivable. Homolytic cleavage of the C-H bonds of the methylene group could generate a radical species. However, such reactions would likely require specific radical initiators and conditions. Mechanistic investigations into the reactions of the acetonitrile group would likely focus on the kinetics and thermodynamics of carbanion formation and its subsequent reactions, as well as computational studies to understand the charge distribution and orbital energies of the key intermediates.

Reactivity of the Fluoropyridine Core

The fluoropyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent. This electronic characteristic is the primary driver of its reactivity, particularly its susceptibility to nucleophilic attack.

The pyridine ring, especially when substituted with electron-withdrawing groups, is prone to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The presence of the fluorine atom at the 3-position and the acetonitrile group at the 2-position activates the ring towards such reactions. The fluorine atom itself can act as a good leaving group in SNAr reactions. Generally, in SNAr reactions of halopyridines, the reactivity order is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.orgnih.gov

Nucleophiles can attack the carbon atoms of the pyridine ring that are most electron-deficient. In the case of this compound, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are activated. The acetonitrile group at C2 further enhances the electrophilicity of the ring. It is anticipated that nucleophiles could displace other leaving groups on the ring or, under certain conditions, potentially displace a hydride ion, although the latter is less common.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Fluoropyridine Core

| Nucleophile | Potential Product (Illustrative) |

|---|---|

| Methoxide (CH₃O⁻) | 2-(3-Methoxypyridin-2-yl)acetonitrile |

| Ammonia (NH₃) | 2-(3-Aminopyridin-2-yl)acetonitrile |

Note: These are plausible SNAr products assuming the fluorine at C3 is the leaving group. The actual regioselectivity and feasibility would depend on the specific reaction conditions.

The fluorine atom at the 3-position is a key site of reactivity. As mentioned, it is a good leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles at this position. nih.govacs.org This provides a powerful method for the late-stage functionalization of the pyridine ring. The efficiency of this substitution is enhanced by the electron-withdrawing acetonitrile group at the adjacent position. Studies on other fluoropyridines have shown that these substitutions can often be carried out under milder conditions than with other halopyridines. nih.gov

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic center (the active methylene group) and an electrophilic center (the nitrile carbon and the pyridine ring), makes it a prime candidate for intramolecular and intermolecular cyclization and annulation reactions.

For instance, the active methylene group can react with the nitrile group of another molecule under basic conditions, leading to dimers or polymers. More synthetically useful are reactions where the acetonitrile moiety reacts with another functional group within the same molecule or with a polyfunctional reagent to build new ring systems.

Drawing parallels from the chemistry of other 2-pyridylacetonitriles, it can be envisioned that this compound could be a precursor for the synthesis of fused heterocyclic systems. For example, reaction with a molecule containing two electrophilic sites could lead to the formation of a new ring fused to the pyridine core. While specific examples for this exact molecule are scarce in the literature, the general reactivity pattern of 2-pyridylacetonitrile derivatives suggests a rich potential for such transformations. mdpi.comnih.gov Patents have described cyclization reactions of open-chain nitrile precursors to form pyridine derivatives, highlighting the utility of the nitrile group in ring formation. google.com

Formation of Fused Heterocyclic Systems

The activated methylene group in this compound serves as a key building block for constructing annulated heterocyclic rings onto the pyridine core, most notably leading to the formation of thieno[2,3-b]pyridines. These syntheses are often achieved through multicomponent reactions or sequential cyclization strategies.

One of the most prominent methods for synthesizing substituted 2-aminothiophenes, which are direct precursors to thieno[2,3-b]pyridines, is the Gewald reaction . arkat-usa.org This reaction typically involves the condensation of an α-activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst. arkat-usa.orgmdpi.com For this compound, the reaction would proceed via an initial Knoevenagel condensation between its active methylene group and a carbonyl compound. The resulting α,β-unsaturated nitrile intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield a 3-amino-thieno[2,3-b]pyridine derivative. The versatility of the carbonyl component allows for a wide range of substituents on the newly formed thiophene (B33073) ring.

Table 1: Representative Gewald Reaction for the Synthesis of Thieno[2,3-b]pyridines

| Carbonyl Compound (R¹COR²) | Base Catalyst | Resulting Thieno[2,3-b]pyridine Structure | Reference |

|---|---|---|---|

| Cyclohexanone | Morpholine | 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine derivative | mdpi.com |

| Acetone | Triethylamine | 2-Amino-3-cyano-4,4-dimethylthieno[2,3-b]pyridine derivative | arkat-usa.org |

| Ethyl acetoacetate | Diethylamine | Ethyl 2-amino-3-cyano-4-methylthieno[2,3-b]pyridine-5-carboxylate derivative | researchgate.net |

Another established route to fused thiophenes involves the reaction of the active methylene group with carbon disulfide . In the presence of a base like sodium ethoxide, this compound can react with CS₂ to form a dithiolate salt. This intermediate can be alkylated with two equivalents of an α-halo-ketone or α-halo-ester, which then undergoes an intramolecular Thorpe-Ziegler cyclization . researchgate.net This cyclization involves the nucleophilic attack of the carbanion generated from one methylene group onto the nitrile carbon of the other, leading to the formation of an enamino-nitrile or enamino-ester, which is a hallmark of this reaction type for building the fused thiophene ring. mdpi.com

Intramolecular and Intermolecular Cyclizations

The dual functionality of this compound, possessing both an acidic methylene group and a nitrile group, makes it an ideal substrate for various cyclization reactions to form polycyclic systems.

Intramolecular Cyclizations are fundamental to the formation of fused rings as seen in the Thorpe-Ziegler reaction. researchgate.net After initial modification of the molecule to introduce a second reactive group, the nitrile moiety can participate in ring closure. For instance, if the methylene group is first alkylated with a reagent containing a terminal electrophilic center (e.g., a halo-ketone), a subsequent base-mediated intramolecular cyclization can occur. The carbanion formed at the methylene position can attack the carbonyl carbon, leading to a new five or six-membered ring fused to the pyridine. The presence of the fluorine atom can influence the regioselectivity of such cyclizations by altering the electron density of the pyridine ring. Brønsted acid catalysis can also promote intramolecular aldol-like condensations where the benzylic-like protons of the methylene group participate in cyclizations with tethered aldehyde or ketone functionalities. rsc.org

Intermolecular Cyclizations involve the reaction of this compound with another molecule to form a new ring system. A common strategy involves an initial condensation to form an intermediate that is then capable of cyclizing. For example, 2-pyridylacetonitrile can condense with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield an enaminonitrile. This intermediate can then react with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to construct a new fused five-membered heterocyclic ring, such as a pyrazole (B372694) or an isoxazole, onto the pyridine backbone. nih.gov This approach transforms the initial acetonitrile into a versatile precursor for a variety of fused pyrazolo[3,4-b]pyridine or isoxazolo[5,4-b]pyridine (B12869864) systems.

Table 2: Cyclization Reactions Involving Pyridylacetonitrile Analogs

| Reaction Type | Key Reagents | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Intermolecular Condensation-Cyclization | 1. DMFDMA 2. Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | nih.gov |

| Intramolecular Thorpe-Ziegler Cyclization | 1. Base, CS₂ 2. α-Haloacetyl derivative 3. Base | Thieno[2,3-b]pyridine | mdpi.com |

| Intramolecular Aldol-type Cyclization | Brønsted Acid (e.g., TfOH) on a tethered ketone | Fused Dihydropyridinone | rsc.org |

Applications of 2 3 Fluoropyridin 2 Yl Acetonitrile in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The strategic placement of the fluorine atom and the nitrile group on the pyridine (B92270) ring makes 2-(3-Fluoropyridin-2-yl)acetonitrile an ideal starting material for the synthesis of various heterocyclic systems. The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring, while the acetonitrile (B52724) group offers a handle for a multitude of chemical transformations, including cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct, specific examples of the synthesis of pyrimidine derivatives starting from this compound are not extensively detailed in the readily available scientific literature, the general principles of pyrimidine synthesis strongly suggest its potential in this area. The formation of the pyrimidine ring often involves the condensation of a compound containing an active methylene (B1212753) group (like the one in this compound) with an amidine or a related N-C-N fragment.

The acidic nature of the methylene protons in this compound, enhanced by the adjacent cyano and fluoropyridinyl groups, would facilitate its reaction with various amidines under basic conditions to construct the pyrimidine core. This approach would lead to the formation of pyrimidines bearing a 3-fluoropyridin-2-yl substituent, a structural motif of interest in medicinal chemistry due to the known ability of fluorine to modulate physicochemical and pharmacokinetic properties.

A general synthetic strategy could involve the reaction of this compound with an amidine hydrochloride in the presence of a base such as sodium ethoxide. The versatility of this method would allow for the introduction of a wide range of substituents on the pyrimidine ring by varying the structure of the amidine reactant.

| Reactant 1 | Reactant 2 | Product | Potential Application |

| This compound | Formamidine | 4-Amino-5-(3-fluoropyridin-2-yl)pyrimidine | Intermediate for bioactive molecules |

| This compound | Acetamidine | 4-Amino-2-methyl-5-(3-fluoropyridin-2-yl)pyrimidine | Kinase inhibitor scaffold |

| This compound | Guanidine | 2,4-Diamino-5-(3-fluoropyridin-2-yl)pyrimidine | Dihydrofolate reductase inhibitor analog |

Construction of Polycyclic Systems

The inherent reactivity of this compound also lends itself to the construction of more complex, polycyclic heterocyclic systems. The nitrile group can participate in intramolecular cyclization reactions, especially after elaboration of the side chain, to form fused ring systems.

For instance, the acetonitrile moiety can be hydrolyzed to a carboxylic acid or converted to an ester, which can then undergo intramolecular condensation with a suitably positioned functional group on a substituent introduced at another position of the pyridine ring. Furthermore, the pyridine nitrogen itself can be involved in cyclization reactions, leading to the formation of various fused bicyclic and tricyclic scaffolds.

Research in the broader field of pyridylacetonitriles has demonstrated their utility in synthesizing fused pyridines through intramolecular cyclization of derivatives. nih.gov This suggests that this compound could serve as a key precursor for novel polycyclic systems, which are often privileged scaffolds in drug discovery. The specific reaction pathways could involve transition-metal-catalyzed cross-coupling reactions to introduce a side chain that subsequently undergoes a cyclization event.

Precursor for Bioactive Molecules and Drug Leads

The incorporation of a fluorinated pyridine moiety is a well-established strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. Consequently, this compound serves as a valuable precursor for the synthesis of a wide range of bioactive molecules.

Role in Medicinal Chemistry Synthesis Programs

The 3-fluoropyridine (B146971) scaffold is present in a number of biologically active compounds, including kinase inhibitors. rsc.orgnih.gov The unique electronic properties conferred by the fluorine atom can lead to enhanced binding affinity and selectivity for target proteins. The acetonitrile group in this compound is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, which are commonly found in drug molecules.

While specific, publicly disclosed medicinal chemistry programs extensively detailing the use of this compound are limited, its commercial availability and the frequent appearance of the 3-fluoropyridine motif in the patent literature for various therapeutic targets suggest its utility as a key intermediate. For example, derivatives of pyridyl-pyrimidines have been investigated as RET inhibitors for cancer therapy. dovepress.com The synthesis of such compounds could potentially utilize fluorinated building blocks like this compound.

| Therapeutic Target | Potential Compound Class | Role of this compound |

| Protein Kinases | Pyridyl-substituted pyrimidines or other heterocycles | Introduction of the 3-fluoropyridine moiety |

| Ion Channels | Substituted pyridines | Precursor for more complex side chains |

| G-protein coupled receptors (GPCRs) | Novel heterocyclic scaffolds | Building block for core structure |

Derivatization for Pharmacophore Exploration and Optimization

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing for the design of novel molecules with desired biological activities. researchgate.netresearchgate.netnih.gov The derivatization of this compound provides a platform for systematic pharmacophore exploration and optimization.

The reactive nature of the acetonitrile group allows for the introduction of a diverse array of substituents. For instance, reduction of the nitrile yields a primary amine, which can be further functionalized through acylation, alkylation, or sulfonylation to explore the chemical space around this position. The pyridine ring itself can also be further substituted, allowing for a comprehensive structure-activity relationship (SAR) study.

By systematically modifying the structure of molecules derived from this compound and evaluating their biological activity, medicinal chemists can develop robust pharmacophore models. These models can then guide the design of more potent and selective drug candidates. The fluorine atom, in particular, can act as a hydrogen bond acceptor or influence the pKa of the pyridine nitrogen, providing additional handles for optimizing interactions with the biological target.

Investigation of Biological Activity and Mechanistic Principles for 2 3 Fluoropyridin 2 Yl Acetonitrile Derivatives

Screening for Biological Activities

While direct experimental data on the biological activities of 2-(3-Fluoropyridin-2-yl)acetonitrile is not present in the reviewed literature, the chemical structure, which incorporates a fluoropyridine and an acetonitrile (B52724) group, suggests potential for various pharmacological effects based on studies of analogous compounds.

Antimicrobial Research (e.g., antibacterial, antifungal)

The fluoropyridine moiety is a key component in a number of compounds with demonstrated antimicrobial properties. For instance, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. These compounds exhibited activity primarily against Gram-positive bacteria. This suggests that the inclusion of a fluoropyridine ring in a molecule can be a viable strategy for the development of new antibacterial agents.

Similarly, other pyridine-containing heterocyclic systems have shown promise. For example, novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and showed activity against various Gram-positive and Gram-negative bacterial and fungal strains. tubitak.gov.trtubitak.gov.tr Additionally, synthetic pyrido[2,3-d]pyrimidines armed with a nitrile group have demonstrated in-vitro antibacterial activities against both Gram-positive and Gram-negative bacteria.

Other Pharmacological Relevance (e.g., enzyme inhibition)

The pyridine (B92270) and acetonitrile functionalities are present in numerous compounds with diverse pharmacological activities, including enzyme inhibition. For example, derivatives of (benzothiazole-2-yl) acetonitrile have been studied as inhibitors of c-Jun N-terminal kinase-3 (JNK3). Furthermore, certain 2-aminopyridine-3,5-dicarbonitrile-based compounds have been identified as inhibitors of prion replication.

While no direct enzyme inhibition studies for this compound were found, the structural motifs suggest that it could be a candidate for screening against various enzyme targets.

Structure-Activity Relationship (SAR) Studies

In the absence of specific SAR studies for this compound derivatives, a hypothetical analysis can be constructed based on established principles from related classes of compounds.

Elucidation of Key Structural Features for Activity

For antimicrobial activity, the presence and position of the fluorine atom on the pyridine ring would likely be a critical determinant of potency and spectrum of activity. In many classes of antimicrobial compounds, halogen substituents significantly influence an agent's biological profile. The relative position of the acetonitrile group to the fluorine atom and the nitrogen of the pyridine ring would also be a key factor.

Design and Synthesis of Analogs for SAR Optimization

To explore the SAR of this scaffold, a medicinal chemistry campaign would typically involve the synthesis of a library of analogs. Key modifications could include:

Modification of the Pyridine Ring: Introducing other substituents (e.g., chloro, methyl, methoxy) at different positions to probe the electronic and steric requirements for activity.

Alteration of the Acetonitrile Group: Replacing the nitrile with other functional groups such as a carboxylic acid, amide, or various heterocycles to understand its role in target binding.

Introduction of additional functional groups: Adding diverse chemical moieties to the core structure to explore new interactions with potential biological targets.

Mechanistic Research into Biological Interactions

Elucidating the mechanism of action would be a crucial step following the identification of any significant biological activity. If antimicrobial properties were discovered, studies would be initiated to determine the specific cellular target. Techniques such as macromolecular synthesis inhibition assays, membrane potential studies, and identification of the target enzyme or protein would be employed.

For enzyme inhibitory activity, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). X-ray crystallography of the inhibitor bound to its target enzyme could provide a detailed understanding of the binding interactions at the molecular level, which would be invaluable for the rational design of more potent and selective inhibitors.

Molecular Target Identification and Validation

Detailed research to identify and validate the specific molecular targets of this compound is not extensively available in the public domain. However, the broader class of fluoropyridine-containing compounds has been investigated for activity against various biological targets. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. nih.gov This suggests that derivatives of this compound could potentially be explored for their kinase inhibitory activity. The process of target identification for such novel compounds often involves techniques like affinity chromatography, expression cloning, and proteomics-based approaches to isolate and identify the cellular components with which the compound interacts. Validation of these potential targets would then typically proceed through genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, to confirm that the observed biological effect of the compound is mediated through the identified target.

Ligand-Receptor Binding Studies

Specific ligand-receptor binding studies for this compound are not prominently documented. However, research on structurally related pyridine derivatives provides insights into potential interactions. For example, a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high affinity for σ1 and σ2 receptors. nih.gov These studies typically employ radioligand binding assays to determine the affinity (Ki) of the compound for a specific receptor. The general principle involves incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of a radiolabeled ligand that is known to bind to that receptor. By measuring the displacement of the radioligand by the test compound, its binding affinity can be calculated. Such studies are crucial for understanding the potency and selectivity of a compound for its molecular target. For this compound derivatives, similar assays would be necessary to elucidate their receptor binding profiles.

Interactive Data Table: Binding Affinities of Related Pyridine Derivatives for Sigma Receptors

| Compound | Linker (n) | R¹ | R² | Ki (hσ1R) (nM) |

| 2 | 2 | H | H | 7.57 ± 0.59 |

| 3 | 3 | H | H | 3.10 ± 0.35 |

| 4 | 4 | H | H | 11.2 ± 1.2 |

| 5 | 2 | H | Me | 1.45 ± 0.43 |

| 6 | 3 | H | Me | 3.01 ± 0.33 |

| 7 | 4 | H | Me | 3.86 ± 0.39 |

| 9 | 2 | Ph | H | 7.45 ± 0.81 |

| 12 | 2 | Ph | Me | 10.9 ± 1.1 |

Data sourced from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. nih.gov

Enzyme Kinetic Analysis and Inhibition Mechanisms

Key parameters determined from such analyses include:

Michaelis constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.

Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition constant (Ki): A measure of the potency of an inhibitor.

By analyzing how these parameters change in the presence of an inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. For example, a study on halo-substituted mixed ester/amide-based derivatives identified a mixed-type inhibitor of urease through Lineweaver-Burk plots. semanticscholar.org To understand the enzymatic interactions of this compound derivatives, similar kinetic analyses against specific target enzymes would be required.

Interactive Data Table: Urease Inhibition Data for a Related Derivative

| Compound | IC₅₀ (nM) | Inhibition Type | Binding Energy (Kcal/mol) |

| 4b | 1.6 ± 0.2 | Mixed | -7.8 |

| 4e | - | - | -7.9 |

| Thiourea (Standard) | 472.1 ± 135.1 | - | - |

Data from a study on halo-substituted mixed ester/amide-based derivatives as urease inhibitors. semanticscholar.org

Computational and Theoretical Studies on 2 3 Fluoropyridin 2 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule derived from its electronic structure.

The electronic structure of 2-(3-Fluoropyridin-2-yl)acetonitrile is dictated by the interplay of the pyridine (B92270) ring, the electron-withdrawing fluorine atom, and the cyano group. Quantum chemical calculations can quantify various molecular properties that describe this structure.

Molecular Properties: Analysis of the molecule reveals a topological polar surface area (TPSA) of 36.68 Ų, attributed to the nitrogen atoms in the pyridine ring and the nitrile group, which can participate in polar interactions. chemscene.com The molecule possesses two hydrogen bond acceptors and no hydrogen bond donors. chemscene.com The presence of a single rotatable bond between the pyridine ring and the acetonitrile (B52724) group allows for conformational flexibility. chemscene.com

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | chemscene.com |

| Molecular Weight | 136.13 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

This table is interactive. Click on the headers to sort.

Bonding and Electronic Effects: The fluorine atom at the 3-position and the acetonitrile group at the 2-position significantly influence the electron distribution within the pyridine ring. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I). The cyano group also acts as an electron-withdrawing group through both inductive and resonance effects (-I, -M). These substitutions generally decrease the electron density on the aromatic ring, affecting its reactivity.

Theoretical studies on related fluoropyridines show that fluorination has a distinct effect on the geometry of the pyridine ring. researchgate.net For instance, in 2-fluoropyridine, the C-N bond adjacent to the fluorine is shortened compared to pyridine itself. researchgate.net Similar geometric and electronic perturbations are expected in this compound. Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational methods that could be used to precisely characterize the nature of the C-F bond and other intramolecular interactions. researchgate.net Furthermore, calculations of conceptual DFT descriptors like chemical potential, hardness, and electrophilicity can provide quantitative measures of the molecule's reactivity and the direction of electron flow in potential chemical reactions. mdpi.com

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which serve as a fingerprint for molecular structure. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated that corresponds closely to experimental results. researchgate.net

For this compound, such calculations would predict characteristic vibrational modes. Based on studies of simpler fluoropyridines, a strong absorption band corresponding to the C-F bond stretching frequency would be expected. researchgate.net Additionally, characteristic peaks for the C≡N stretch of the nitrile group and various C-H and ring stretching and bending modes of the substituted pyridine core would be predicted. Comparing the calculated spectra with experimental data can confirm the molecular structure and the success of a synthesis. researchgate.net

Beyond vibrational spectroscopy, time-dependent DFT (TD-DFT) calculations can be employed to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential in medicinal chemistry and materials science to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a receptor. nih.govchemrevlett.com

For this compound, a docking study would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of a target protein is obtained, often from a repository like the Protein Data Bank. Computational tools are used to prepare the protein by adding hydrogen atoms and assigning protonation states. nih.gov

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: The ligand is placed in the binding site of the protein, and an algorithm samples a large number of possible orientations and conformations. nih.gov

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions like hydrogen bonds, pi-stacking, and hydrophobic interactions. nih.govbohrium.com

The structural features of this compound, such as the nitrogen atoms in the pyridine and nitrile groups (hydrogen bond acceptors) and the aromatic pyridine ring (pi-stacking interactions), would be critical in determining its binding mode with a target protein. nih.gov Recent advancements also utilize machine learning and language models to improve the accuracy of predicting ligand-protein interaction affinities, using only the ligand's chemical representation and the protein's amino acid sequence as inputs. huggingface.coarxiv.orgarxiv.org

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the cyanomethyl group to the pyridine ring. chemscene.com

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of a molecule over time. wvu.edu An MD simulation for this compound would involve:

Placing the molecule in a simulation box, often with explicit solvent molecules (like water) to mimic solution conditions.

Using a force field to describe the potential energy of the system.

Solving Newton's equations of motion iteratively to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds.

The resulting trajectory provides detailed information on the molecule's preferred conformations, the dynamics of the rotatable bond, and its interactions with the surrounding solvent molecules. rsc.org Such simulations can reveal how the molecule's shape and flexibility change in different environments, which is crucial for understanding its biological activity and physical properties. mdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. By modeling potential reaction routes, it is possible to identify intermediates, transition states, and determine the activation energies that govern the reaction rate. nih.govnist.gov

For the synthesis of this compound, a plausible route could be the nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-3-fluoropyridine (B99640) with a cyanide source. Computational methods, primarily DFT, could be used to elucidate this mechanism. researchgate.net The process would involve:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system along the proposed reaction coordinate. This involves locating the structures of reactants, products, any reaction intermediates (such as a Meisenheimer complex in an SNAr reaction), and the transition states that connect them. researchgate.net

Calculating Activation Barriers: The energy difference between the reactants and each transition state represents the activation energy (energy barrier) for that step. The step with the highest barrier is the rate-determining step of the reaction. nih.gov

Analyzing the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the intended reactant and product. mdpi.com

By comparing the energy profiles of different possible pathways, computational chemistry can predict the most favorable reaction conditions and explain the observed product distribution, providing insights that are critical for optimizing synthetic procedures. nih.govmdpi.com

Transition State Characterization

There is currently no available research that specifically characterizes the transition states involved in the synthesis or reactions of this compound. Transition state analysis, a cornerstone of computational chemistry, provides critical insights into the geometry, energy, and vibrational frequencies of the highest energy point along a reaction coordinate. This information is fundamental to understanding reaction kinetics and mechanisms. However, for this compound, these specific computational data points have not been documented in the accessible literature.

Energetic Profiles of Synthetic Pathways

Similarly, a detailed energetic profile for the synthetic pathways leading to this compound has not been reported. Such profiles, typically generated using quantum mechanical calculations, delineate the energy changes that occur as reactants are converted into products, including the identification of intermediates and transition states. This analysis is crucial for optimizing reaction conditions and understanding the thermodynamic and kinetic feasibility of a synthetic route. The absence of this information for this compound indicates a gap in the current body of chemical research.

Given the lack of specific computational and theoretical data for this compound, data tables and detailed research findings on its transition state characterization and energetic profiles cannot be provided. Further research in the field of computational chemistry would be necessary to generate this valuable information.

Analytical Methodologies for Research and Characterization of 2 3 Fluoropyridin 2 Yl Acetonitrile

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of chemical compounds. For a compound like 2-(3-Fluoropyridin-2-yl)acetonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for this compound would typically involve the systematic optimization of several parameters to achieve a desired level of separation and quantification. This process is crucial for ensuring the accuracy and reliability of analytical results. Key aspects of HPLC method development include the selection of a suitable stationary phase (the column), the mobile phase (the solvent or solvent mixture), the detector, and other instrumental parameters.

For a polar compound containing a pyridine (B92270) ring and a nitrile group, a reversed-phase HPLC method would likely be the first approach. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of buffers to the mobile phase would be critical to control the ionization state of the basic pyridine nitrogen and ensure reproducible retention times.

The optimization process would involve:

Column Selection: Testing various column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes to find the best selectivity and efficiency for the target analyte and any potential impurities.

Mobile Phase Composition: Systematically varying the ratio of the aqueous component to the organic modifier to adjust the retention time. Gradient elution, where the mobile phase composition changes over the course of the analysis, would likely be employed to separate compounds with a wider range of polarities.

pH of the Mobile Phase: Adjusting the pH with buffers (e.g., phosphate, acetate, or formate) to control the peak shape and retention of the basic pyridine moiety.

Detector Wavelength: Determining the optimal UV wavelength for detection based on the compound's UV-Vis spectrum to achieve maximum sensitivity.

Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the column temperature to improve resolution and analysis time.

A hypothetical data table for a developed HPLC method might look like this:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

However, no specific, validated HPLC methods for the analysis of this compound have been published in the reviewed literature.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and likely physical properties of this compound, GC could be a suitable method for its separation and quantification, particularly for assessing purity and identifying volatile impurities.

A typical GC method development would involve selecting an appropriate capillary column with a stationary phase that provides good resolution for the target compound. A mid-polarity phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, would likely be a good starting point. The oven temperature program would need to be optimized to ensure adequate separation of the analyte from any related substances or solvent peaks.

Key parameters for a GC method would include:

Column: A capillary column (e.g., 30 m x 0.25 mm) with a suitable stationary phase (e.g., 5% phenyl polysiloxane).

Carrier Gas: An inert gas, typically helium or hydrogen, at a constant flow rate.

Inlet Temperature and Mode: A sufficiently high temperature to ensure rapid vaporization of the sample without causing thermal degradation. A split or splitless injection mode would be chosen based on the sample concentration.

Oven Temperature Program: A programmed increase in temperature to elute compounds in order of their boiling points and polarities.

Detector: A flame ionization detector (FID) would be suitable for general quantification, while a mass spectrometer (MS) would provide structural information for identification. A nitrogen-phosphorus detector (NPD) could also be used for enhanced sensitivity for this nitrogen-containing compound.

A potential GC method could be summarized as follows:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

Despite the potential applicability of GC, no specific applications or methods for the analysis of this compound have been reported in the scientific literature.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals for the three protons on the pyridine ring and the two protons of the acetonitrile methylene (B1212753) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the connectivity of the atoms. The fluorine atom would also cause splitting of adjacent proton signals.

¹³C NMR: The carbon NMR spectrum would show signals for all seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom. The nitrile carbon would have a characteristic chemical shift in the 115-120 ppm range. The carbon atoms bonded to or near the fluorine atom would show C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would show a signal for the single fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

Despite the fundamental importance of NMR for structural characterization, no published ¹H, ¹³C, or ¹⁹F NMR spectral data for this compound could be located. One supplier of the hydrochloride salt of this compound explicitly stated that analytical NMR data was not found.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₇H₅FN₂). The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show losses of functional groups such as the nitrile group or cleavage of the pyridine ring, which would help to confirm the structure.

While the molecular weight of this compound is known to be 136.13 g/mol , no experimental mass spectra or detailed fragmentation analyses have been published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), C-F stretching vibrations, and various C-C and C-N stretching and bending vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima corresponding to the π → π* electronic transitions of the pyridine ring.

No experimentally obtained IR or UV-Vis spectra for this compound have been found in the reviewed literature.

X-ray Diffraction and Solid-State Analysis

A thorough review of publicly available scientific literature and crystallographic databases indicates that, to date, the specific crystal structure of this compound has not been reported. Consequently, detailed experimental X-ray diffraction data, including unit cell parameters and atomic coordinates, are not available for this specific compound.

To provide insight into the potential solid-state characteristics of this compound, an examination of the crystal structure of its parent compound, Pyridine-2-acetonitrile, is informative. The crystallographic data for Pyridine-2-acetonitrile offers a foundational model for understanding the molecular conformation and packing that might be expected, while considering the potential influence of the fluorine substituent.

The crystal structure of the related compound, 2-phenyl-2-(pyridin-2-yl)acetonitrile, has also been determined. While this molecule has a larger phenyl substituent, its analysis can still provide some general insights into the packing of pyridylacetonitrile derivatives.

In the solid state, the molecular packing of such compounds is often governed by a combination of weak intermolecular interactions, including van der Waals forces and, where applicable, hydrogen bonding. For this compound, the introduction of a fluorine atom at the 3-position of the pyridine ring is expected to significantly influence its solid-state architecture compared to the unsubstituted parent molecule. The high electronegativity and potential for C—H···F and F···F interactions could lead to distinct packing motifs, potentially affecting physical properties such as melting point and solubility.

Detailed research findings on the solid-state analysis of fluorinated pyridine derivatives show that fluorine can play a crucial role in directing crystal packing. These studies often reveal short intermolecular contacts involving the fluorine atoms, which can lead to the formation of specific supramolecular assemblies, such as chains or sheets. The precise nature of these interactions in this compound, however, remains speculative without experimental data.

Below is a table summarizing the crystallographic data for the closely related compound, Pyridine-2-acetonitrile, which serves as a useful reference point.

Crystallographic Data for a Related Compound

| Parameter | Value for Pyridine-2-acetonitrile |

|---|---|

| Chemical Formula | C₇H₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.834(2) |

| b (Å) | 14.437(5) |

| c (Å) | 7.485(2) |

| β (°) | 108.64(2) |

| Volume (ų) | 597.5(3) |

| Z | 4 |

Environmental Fate and Impact Research of 2 3 Fluoropyridin 2 Yl Acetonitrile

Environmental Degradation Pathways

The environmental persistence of the chemical compound 2-(3-Fluoropyridin-2-yl)acetonitrile is determined by a combination of abiotic and biotic degradation processes. These pathways dictate the compound's ultimate fate and potential for accumulation in various environmental compartments. Research into analogous chemical structures, such as fluorinated pyridines and acetonitrile (B52724), provides insights into the likely degradation mechanisms.

Abiotic Degradation (Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Photolysis: The pyridine (B92270) ring structure suggests that this compound may be susceptible to photodegradation. researchgate.net Pyridine and its derivatives can absorb UV radiation, which can lead to their transformation in the environment. researchgate.net The rate and extent of photolysis would depend on various factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water, and the specific absorption spectrum of the compound. For some pyridine-based pesticides, photochemical degradation is a significant dissipation pathway. researchgate.net The fluorine substituent on the pyridine ring could potentially alter the molecule's photoreactivity, but specific studies on this compound are lacking. rsc.org

| Degradation Pathway | Influencing Factors | Potential Transformation Products |

| Hydrolysis | pH, Temperature | 2-(3-Fluoropyridin-2-yl)acetic acid |

| Photolysis | Solar Irradiance, Photosensitizers | Various photo-oxidation products |

Biotic Degradation (Biodegradation by Microorganisms)

Biotic degradation by microorganisms is a crucial pathway for the removal of many organic compounds from the environment. The biodegradability of this compound will be influenced by its two main structural components: the fluorinated pyridine ring and the acetonitrile group.

Acetonitrile itself is known to be readily biodegradable by various microorganisms found in soil, water, and sewage sludge. who.intdcceew.gov.au These microbes can utilize acetonitrile as a source of carbon and nitrogen. who.int The degradation often proceeds through enzymatic hydrolysis of the nitrile group to acetamide (B32628) and then to acetic acid and ammonia. mdpi.com

The pyridine ring, however, can be more resistant to microbial attack, and its biodegradability is highly dependent on the nature and position of its substituents. researchgate.net While some simple pyridine derivatives are readily degraded, others can be persistent. researchgate.netoup.com The presence of a fluorine atom on the pyridine ring is a significant factor. Organofluorine compounds are often more resistant to biodegradation due to the strength of the carbon-fluorine bond. nih.govnih.govnih.gov However, some microorganisms have been shown to be capable of degrading fluorinated aromatic compounds, although the rates can be slow. mdpi.comresearchgate.net The degradation of fluorinated pyridines may involve initial hydroxylation of the ring, followed by ring cleavage. researchgate.net

Therefore, the biodegradation of this compound is likely to be a complex process. It may be initiated by the enzymatic hydrolysis of the acetonitrile side chain, a process that is generally favorable. The subsequent degradation of the resulting 3-fluoropyridine (B146971) metabolite would likely be the rate-limiting step due to the stability of the fluorinated aromatic ring. nih.gov

| Microbial Community | Potential Degradation Steps | Factors Affecting Rate |

| Soil Microorganisms | Hydrolysis of nitrile group | Acclimation of microbial populations |

| Aquatic Bacteria | Hydroxylation of pyridine ring | Presence of other carbon sources |

| Sewage Sludge Microbes | Ring cleavage | Concentration of the compound |

Environmental Partitioning and Transport

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Volatilization from Soil and Water

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

| Environmental Compartment | Key Influencing Factors | Predicted Volatility |

| Water | Henry's Law Constant, Water Temperature, Wind Speed | Low to Moderate |

| Soil | Vapor Pressure, Soil Temperature, Soil Moisture, Soil Organic Matter | Moderate |

Sorption to Environmental Matrices

Sorption refers to the binding of a chemical to solid particles, such as soil and sediment. This process significantly affects a compound's mobility and bioavailability in the environment.

The sorption of pyridine and its derivatives to soil and sediment is a complex process influenced by several factors, including soil pH, organic matter content, and clay mineralogy. morressier.commorressier.comresearchgate.netacs.org For ionizable compounds like pyridine, cation exchange can be a dominant sorption mechanism, particularly at pH values below their pKa. acs.org The pyridine ring in this compound can become protonated, leading to electrostatic interactions with negatively charged soil particles.

| Environmental Matrix | Dominant Sorption Mechanisms | Factors Influencing Sorption |

| Soil | Cation Exchange, Hydrophobic Partitioning | Soil pH, Organic Carbon Content, Clay Content |

| Sediment | Hydrophobic Partitioning, Cation Exchange | Organic Matter Content, Particle Size |

Metabolites and Transformation Products Identification

The degradation of this compound in the environment is expected to result in the formation of various metabolites and transformation products. While specific studies on this compound are not available, plausible transformation products can be inferred from the known degradation pathways of related chemicals.

Based on the expected degradation pathways, potential metabolites could include:

2-(3-Fluoropyridin-2-yl)acetamide: Formed through the enzymatic hydrolysis of the nitrile group.

2-(3-Fluoropyridin-2-yl)acetic acid: Resulting from the further hydrolysis of the acetamide.

Hydroxylated fluoropyridine derivatives: Arising from the microbial oxidation of the pyridine ring. researchgate.net The position of hydroxylation would depend on the specific enzymes involved.

Ring-cleavage products: Subsequent microbial degradation of the pyridine ring could lead to the formation of smaller aliphatic compounds. nih.gov

It is also important to consider that the transformation of fluorinated compounds can sometimes lead to the formation of metabolites that are more persistent or toxic than the parent compound. doi.orgnih.gov Therefore, the identification of the actual metabolites of this compound under various environmental conditions is crucial for a complete assessment of its environmental impact.

| Parent Compound | Potential Transformation Pathway | Potential Metabolites/Products |

| This compound | Biotic Hydrolysis | 2-(3-Fluoropyridin-2-yl)acetamide, 2-(3-Fluoropyridin-2-yl)acetic acid |

| This compound | Biotic Oxidation | Hydroxylated fluoropyridines |

| This compound | Photodegradation | Various photo-oxidation products |

Research on Unknown Transformation Products

The biodegradation of pyridine and its derivatives has been studied, and the rate of transformation is highly dependent on the type and position of substituents on the pyridine ring. nih.gov Generally, the process of microbial degradation of pyridine compounds can occur under both aerobic and anaerobic conditions, involving different types of bacteria, fungi, and enzymes. nih.gov For unsubstituted pyridine, the degradation pathway can involve oxidative cleavage of the pyridine ring. nih.gov

However, the presence of a fluorine atom, a halogen, on the pyridine ring of this compound is expected to significantly influence its environmental persistence and the nature of its transformation products. Halogenated pyridines are generally less susceptible to biodegradation compared to other derivatives like pyridinecarboxylic acids or hydroxypyridines. nih.govoup.com The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the recalcitrance of many organofluorine compounds. wikipedia.org

Potential transformation pathways for this compound could include:

Hydrolysis of the nitrile group: The acetonitrile group (-CH2CN) could be hydrolyzed to form 2-(3-Fluoropyridin-2-yl)acetic acid or 2-(3-Fluoropyridin-2-yl)acetamide.

Hydroxylation of the pyridine ring: Microbial mono- or dioxygenases could introduce hydroxyl groups onto the pyridine ring, initiating ring cleavage.

Defluorination: Cleavage of the carbon-fluorine bond is a critical step in the complete mineralization of organofluorine compounds. This process can be challenging for microorganisms and may lead to the formation of persistent fluorinated intermediates.

Given the stability of the C-F bond, it is plausible that transformation products could retain the fluorine atom, leading to the formation of various fluorinated pyridine derivatives. Without specific experimental data, the exact identity of these transformation products remains speculative.

Table 1: General Biodegradability of Pyridine Derivatives

| Compound Class | General Degradability | Typical Degradation Timeframe |

| Pyridinecarboxylic acids | Readily degraded | 7 to 24 days |

| Monohydroxypyridines | Readily degraded | 7 to 24 days |

| Methylpyridines | Moderately degraded | <7 to >30 days |

| Aminopyridines | Slowly degraded | Not completely degraded in 30 days |

| Chloropyridines | Very slowly degraded (with some exceptions) | Generally no degradation detected in 30 days |

This table is based on general findings for pyridine derivatives and is intended to provide context. The specific degradation rate for this compound may vary. oup.com

Persistence and Bioaccumulation Potential

There is a lack of specific studies on the persistence and bioaccumulation potential of this compound. However, its chemical structure as an organofluorine compound and a pyridine derivative allows for some general assessments based on the known behavior of related substances.

Persistence:

The presence of the carbon-fluorine bond in this compound suggests a potential for environmental persistence. wikipedia.org Organofluorine compounds are known for their stability, which can lead to long residence times in various environmental compartments, including soil and water. numberanalytics.com The microbial degradation of fluorinated organic compounds can be slow, and in some cases, they are considered persistent organic pollutants. acs.org

Studies on pyridine derivatives have shown that halogenated pyridines are among the more persistent forms. nih.gov The fluorine atom can increase the metabolic stability of the molecule, making it less susceptible to microbial attack. wikipedia.org Therefore, it is anticipated that this compound would be more persistent in the environment compared to non-fluorinated analogues.

Bioaccumulation:

Heavily fluorinated chemicals, such as perfluorocarboxylic acids and sulfonates, are known to be highly persistent and bioaccumulative. societechimiquedefrance.fr Although this compound is not a heavily fluorinated compound, the principles of organofluorine chemistry suggest that it may have a potential to bioaccumulate in organisms. Fluorinated compounds have been detected in various environmental samples and wildlife, indicating their ability to enter and persist in food chains. numberanalytics.comsocietechimiquedefrance.fr

Table 2: Factors Influencing Environmental Fate of this compound

| Structural Feature | Influence on Persistence | Influence on Bioaccumulation |

| Pyridine Ring | Susceptible to microbial degradation, but rate is substituent-dependent. | Potential for uptake by organisms, but depends on overall lipophilicity. |

| Fluorine Atom | Increases chemical and metabolic stability, likely leading to higher persistence. | Can increase lipophilicity, potentially leading to higher bioaccumulation. |

| Acetonitrile Group | Can be a site for enzymatic hydrolysis, potentially leading to transformation. | May influence water solubility and partitioning behavior. |

Future Research Directions and Emerging Opportunities for 2 3 Fluoropyridin 2 Yl Acetonitrile

Development of Advanced and Sustainable Synthetic Strategies

While methods for the synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile exist, future research will likely focus on the development of more advanced and sustainable synthetic strategies. Current approaches may rely on harsh reaction conditions, expensive catalysts, or generate significant waste. The principles of green chemistry are increasingly guiding synthetic route design, aiming to improve efficiency while minimizing environmental impact.

Future synthetic research could explore:

Continuous Flow Chemistry: This technology offers advantages in terms of safety, scalability, and reaction control. rsc.org For a compound like this compound, flow chemistry could enable safer handling of potentially energetic intermediates and facilitate easier optimization of reaction parameters.

Novel Catalytic Systems: The development of more efficient and recyclable catalysts, potentially based on earth-abundant metals or even metal-free systems, could significantly reduce the cost and environmental footprint of the synthesis. rsc.org

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to a more sustainable process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future strategies will likely focus on minimizing the formation of byproducts. rsc.org

The following table summarizes potential advanced synthetic strategies:

| Synthetic Strategy | Potential Advantages |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org |

| Novel Catalytic Systems | Reduced cost, waste, and reliance on precious metals. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |

| High Atom Economy Reactions | Minimized waste generation and improved resource efficiency. rsc.org |

Expansion of Biological Application Domains and Target Identification

The pyridine (B92270) and nitrile moieties are common features in many biologically active molecules, suggesting that this compound could serve as a valuable building block in medicinal chemistry. ossila.com Preliminary studies on similar fluorinated pyridine derivatives have shown promise in various therapeutic areas. mdpi.com Future research should focus on a systematic exploration of its biological activities and the identification of specific molecular targets.

Key areas for investigation include:

Anticancer Activity: Many pyridine-based compounds exhibit anticancer properties. mdpi.com Screening this compound and its derivatives against a panel of cancer cell lines could reveal potential therapeutic leads. Subsequent studies would focus on identifying the specific proteins or pathways that these compounds modulate, such as protein kinases like VEGFR-2 or HER-2. mdpi.comf1000research.com

Antibacterial and Antifungal Activity: The search for new antimicrobial agents is a global health priority. Novel heterocyclic compounds are a promising source of new antibiotics. mdpi.com

Neurological Disorders: The central nervous system is a common target for pyridine-containing drugs. Investigating the effects of this compound on neurological pathways and receptors could uncover new treatments for a range of disorders.

Target Deconvolution: For any identified biological activity, it is crucial to determine the precise molecular target. Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the proteins that interact with the compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These powerful computational tools can accelerate the discovery and optimization of new molecules by analyzing vast datasets and identifying complex patterns that are not apparent to human researchers. sciencescholar.us

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates for experimental testing.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired properties.

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to understand the relationship between the chemical structure of derivatives and their biological activity or physical properties. nih.gov This knowledge can guide the rational design of more potent and effective compounds.

The following table highlights the potential applications of AI and ML in the study of this compound:

| AI/ML Application | Description |

| Predictive Modeling | Forecasting biological activity, toxicity, and ADME properties of new derivatives. |

| De Novo Design | Generating novel molecular structures with optimized properties based on the core scaffold. |

| QSAR/QSPR | Establishing relationships between molecular structure and activity/properties to guide rational design. nih.gov |

Addressing Challenges in Green Chemistry and Scalable Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. A key focus for future research will be to develop a production process for this compound that is not only economically viable but also environmentally sustainable.

Challenges to be addressed include:

Solvent Selection: Minimizing the use of hazardous organic solvents and replacing them with greener alternatives, such as water or bio-based solvents, is a critical goal.

Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures will reduce the energy consumption of the process.

Waste Reduction: Implementing strategies to minimize waste generation, such as recycling solvents and catalysts, is essential for a sustainable process. rsc.org

Process Safety: Ensuring the inherent safety of the manufacturing process, particularly when handling potentially reactive intermediates, is paramount.

Comprehensive Environmental Risk Assessment Methodologies

As with any new chemical compound that has the potential for widespread use, a thorough environmental risk assessment is crucial. epa.gov This involves evaluating the potential impact of this compound and its degradation products on ecosystems.

Future research in this area should focus on:

Biodegradability Studies: Determining the rate and extent to which the compound is broken down by microorganisms in soil and water.

Ecotoxicity Testing: Assessing the toxicity of the compound to a range of representative aquatic and terrestrial organisms.

Bioaccumulation Potential: Investigating whether the compound is likely to accumulate in the tissues of living organisms.

Development of Analytical Methods: Establishing sensitive and reliable analytical methods for detecting and quantifying the compound in environmental samples.

A proactive approach to environmental risk assessment will ensure that the development and application of this compound and its derivatives proceed in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.